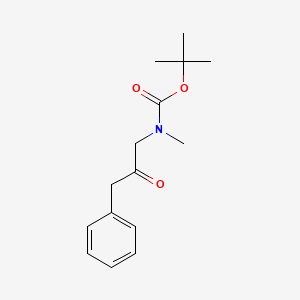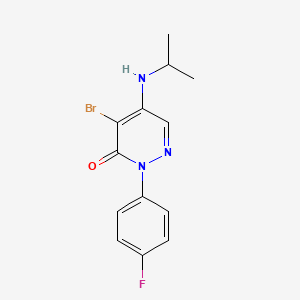
4-bromo-2-(4-fluorophenyl)-5-(isopropylamino)-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-2-(4-fluorophenyl)-5-(isopropylamino)-3(2H)-pyridazinone, also known as 4-BPFIP, is an organic compound belonging to the class of pyridazinones and is used in many scientific research applications. 4-BPFIP is a white crystalline solid with a molecular weight of 431.4 g/mol. It is soluble in water, methanol, and dimethyl sulfoxide (DMSO). 4-BPFIP is an important intermediate in the synthesis of a variety of compounds, and has been used in a number of biochemical and physiological studies.
Applications De Recherche Scientifique
Regioselective Synthesis in Heterocyclic Chemistry
El-hashash and Rizk (2016) describe the use of Michael adducts derived from similar compounds for synthesizing heterocyclic compounds such as pyridazinone, furanone, and oxazinone derivatives. The study emphasizes the role of steric factors in determining regioselectivity, showcasing the utility of these compounds in the synthesis of complex heterocycles El-hashash & Rizk, 2016.
Herbicidal Modes of Action
Hilton et al. (1969) investigated the herbicidal activity of pyridazinone derivatives, finding that they inhibit photosynthesis and the Hill reaction in plants. This work laid the groundwork for developing herbicides with specific modes of action, enhancing agricultural productivity Hilton et al., 1969.
Anticancer and Antiangiogenic Agents
Kamble et al. (2015) synthesized and evaluated a series of pyridazinone derivatives for their anticancer, antiangiogenic, and antioxidant properties. Compounds exhibited significant inhibitory effects on various human cancer cell lines, highlighting the potential of pyridazinone scaffolds in developing new anticancer therapies Kamble et al., 2015.
Drug Discovery and Medicinal Chemistry
A study by Pattison et al. (2009) demonstrated the use of pyridazinone scaffolds in drug discovery, focusing on sequential nucleophilic substitution reactions to create a variety of polyfunctional systems. This approach enables the synthesis of compounds with potential therapeutic applications Pattison et al., 2009.
Novel Heterocyclic Compounds with Antibacterial Activities
El-hashash et al. (2015) utilized 4-(4-bromophenyl)-4-oxobut-2-enoic acid to synthesize a novel series of heterocyclic compounds, including pyridazinones and furanones, with expected antibacterial activities. This research highlights the importance of pyridazinone derivatives in developing new antibacterial agents El-hashash et al., 2015.
Propriétés
IUPAC Name |
4-bromo-2-(4-fluorophenyl)-5-(propan-2-ylamino)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrFN3O/c1-8(2)17-11-7-16-18(13(19)12(11)14)10-5-3-9(15)4-6-10/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKNBXVJYWEWCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C(=O)N(N=C1)C2=CC=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Fluorophenyl)-5-[(4-methoxyphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B2830659.png)
![Ethyl 5-[(4-ethoxybenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2830660.png)
![4-{4-[(1E)-N-hydroxyethanimidoyl]-5-methyl-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B2830662.png)
![1,4-Bis[(3-Iodophenyl)carbonyl]piperazine](/img/structure/B2830664.png)
![4-(N,N-dipropylsulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2830665.png)
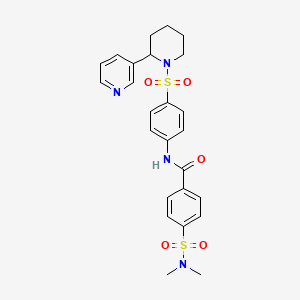
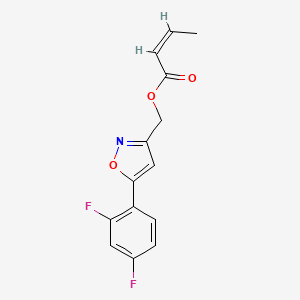
![{6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-yl}methanol](/img/structure/B2830670.png)
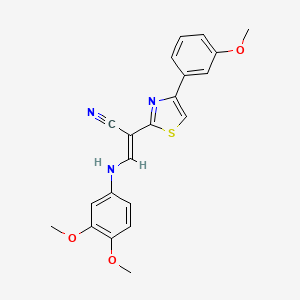
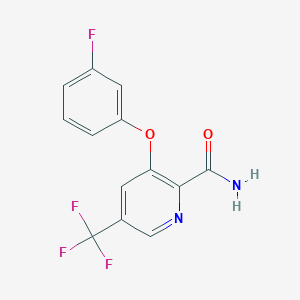

![4-Methyl-1-[4-[4-(4-methylpiperidin-1-yl)sulfonylphenoxy]phenyl]sulfonylpiperidine](/img/structure/B2830679.png)
![2,2,2-Trifluoro-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethan-1-imine](/img/structure/B2830680.png)
